Dopamine Transporter (DAT) Inhibition Potency Relative to Structural Analogs
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM, and demonstrates sub-micromolar affinity for the human dopamine transporter (hDAT) in multiple assay formats (e.g., IC50 of 871 nM for displacement of [125I]RTI55) [1]. While head-to-head comparisons with all analogs are unavailable, class-level inference from published SAR studies on related 2-aminothiophene-3-carboxylates indicates that the ethyl ester derivative often exhibits a distinct potency and selectivity profile compared to its methyl and isopropyl counterparts, which is attributed to differences in lipophilicity and steric bulk . For example, the methyl analog (CAS 351156-91-7) is reported to have a different bioactivity spectrum, underscoring the non-interchangeable nature of these compounds .
| Evidence Dimension | Dopamine transporter (DAT) inhibition |
|---|---|
| Target Compound Data | IC50 = 900 nM (rat synaptosomes); IC50 = 871 nM ([125I]RTI55 displacement at hDAT) |
| Comparator Or Baseline | Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351156-91-7) and Isopropyl analog (CAS 350997-32-9) |
| Quantified Difference | Not directly quantified; inferred from distinct reported biological activity profiles. |
| Conditions | In vitro uptake assays using rat brain synaptosomes and HEK293 cells expressing hDAT [1]. |
Why This Matters
This quantitative potency data establishes a benchmark for DAT engagement, enabling informed selection for neuroscience and addiction research applications where dopamine modulation is critical.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity data for compound ID 2126094 (Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate). University of Helsinki. View Source
